![molecular formula C8H6ClFO B599434 2-(3-Chloro-4-fluorophenyl)acetaldehyde CAS No. 109346-86-3](/img/structure/B599434.png)
2-(3-Chloro-4-fluorophenyl)acetaldehyde
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Description
2-(3-Chloro-4-fluorophenyl)acetaldehyde (2-CFPA) is an important intermediate compound in the synthesis of a wide variety of pharmaceuticals and other organic compounds. It is a colorless liquid with a strong odor and a melting point of -41 °C. 2-CFPA is used as a starting material in many synthetic pathways and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Inhibitors of Tyrosinase
The 3-Chloro-4-fluorophenyl motif, which is a part of the “2-(3-Chloro-4-fluorophenyl)acetaldehyde”, has been used to identify inhibitors of Tyrosinase from Agaricus bisporus . Tyrosinase is implicated in melanin production in various organisms. Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease . Therefore, the development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .
Development of New Chemotypes
The 3-chloro-4-fluorophenyl fragment has been incorporated into distinct chemotypes that revealed the ability to establish profitable contact with the AbTYR catalytic site . The presence of this fragment is an important structural feature to improve the AbTYR inhibition in these new chemotypes .
Docking Analysis
Docking analysis supported the best activity of the selected studied compounds, possessing higher potency when compared with reference compounds . This indicates that “2-(3-Chloro-4-fluorophenyl)acetaldehyde” could be used in the development of more potent compounds.
properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,4-5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHKNLUHANXUAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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